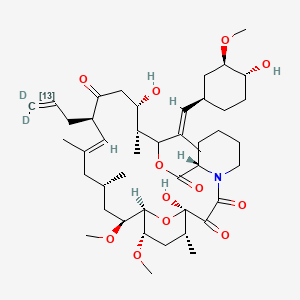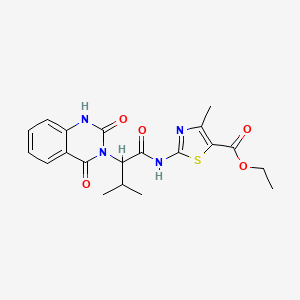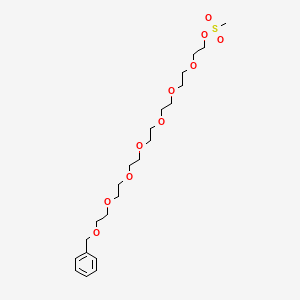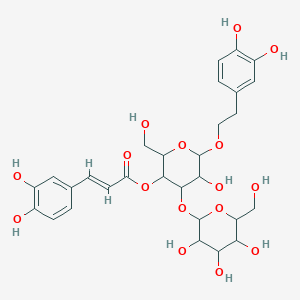
TRX-818 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRX-818 sodium involves the preparation of the quinolinone core structure followed by the introduction of the phosphonooxy group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically stored at -20°C to maintain stability for up to four years .
Analyse Des Réactions Chimiques
Types of Reactions
TRX-818 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, potentially altering its biological activity.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of various analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinolinone derivatives with potential anticancer activities. These derivatives are often evaluated for their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Applications De Recherche Scientifique
TRX-818 sodium has a wide range of scientific research applications, including:
Biology: this compound is used to investigate its effects on cancer cell lines, particularly melanoma cells, to understand its mechanism of action and potential therapeutic benefits.
Medicine: The compound is being evaluated in preclinical and clinical studies for its potential use as an anticancer agent. .
Industry: This compound is used in the development of new anticancer drugs and formulations for potential therapeutic applications
Mécanisme D'action
The exact mechanism of action of TRX-818 sodium is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. The compound also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures. These effects are mediated through the inhibition of pro-Nodal protein levels and Smad2 phosphorylation in cancer cells .
Comparaison Avec Des Composés Similaires
TRX-818 sodium is unique in its ability to inhibit vasculogenic mimicry and reduce tumor growth in various cancer models. Similar compounds include:
Quinolinone derivatives: These compounds share a similar core structure but may have different substituents that alter their pharmacological properties.
Antineoplastic agents: Other anticancer compounds with different mechanisms of action, such as inhibiting angiogenesis or inducing apoptosis through different pathways
This compound stands out due to its dual activity in inhibiting vasculogenic mimicry and inducing apoptosis, making it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C16H11FNNa2O5P |
|---|---|
Poids moléculaire |
393.21 g/mol |
Nom IUPAC |
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)
![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)

![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)



![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
